Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoline core with an ethyl ester group at the 3-position and a ketone group at the 5-position, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate . The condensation products are then treated with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
5,6,7,8-Tetrahydroquinoline-3-carboxylate: Lacks the ethyl ester group, leading to different reactivity and applications.
2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines: These compounds have similar structures but different substituents, affecting their biological activities.
Quinolines: The fully aromatic counterparts with distinct chemical properties and uses.
Biological Activity
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (ETQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
ETQ belongs to the class of tetrahydroquinoline derivatives. Its molecular formula is C13H13NO3, with a molecular weight of approximately 245.25 g/mol. The compound features a unique oxo group at the 5-position and a carboxylate ester functional group, which are significant for its reactivity and interactions within biological systems.
The biological activity of ETQ is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various physiological effects. Although specific targets for ETQ have not been fully elucidated, it is hypothesized that it may influence pathways related to:
- Antitumor activity : ETQ has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial effects : The compound exhibits activity against certain bacterial strains.
- Anti-inflammatory properties : Preliminary studies suggest potential benefits in reducing inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of ETQ. For instance, a study demonstrated that ETQ significantly inhibited the growth of MCF-7 breast cancer cells in vitro. The cells were treated with varying concentrations of ETQ, and cell viability was assessed using the MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting that ETQ could serve as a potential anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 70 |
50 | 50 |
100 | 30 |
This data indicates that higher concentrations of ETQ correlate with reduced cell viability in cancer cells .
Antimicrobial Activity
ETQ has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, highlighting its potential as an antimicrobial agent.
Case Studies
- Study on Cancer Cell Lines : A detailed study assessed the effects of ETQ on various cancer cell lines including MCF-7 and HeLa cells. The compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating its effectiveness as a cytotoxic agent .
- Antibacterial Efficacy : Another research effort focused on the antibacterial efficacy of ETQ against clinical isolates of Staphylococcus aureus. The study reported an MIC value of 15 µg/mL, suggesting strong antibacterial activity that warrants further investigation into its mechanism .
Properties
IUPAC Name |
ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNJSGZCDFBRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544742 |
Source
|
Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106960-78-5 |
Source
|
Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.